molecular formula C17H14F5NO2S B2654579 2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide CAS No. 1795085-00-5

2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Cat. No.: B2654579
CAS No.: 1795085-00-5
M. Wt: 391.36
InChI Key: HCBSMZUTFMHTQZ-UHFFFAOYSA-N
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Description

2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a synthetic benzamide derivative of significant interest in advanced chemical research and development. This compound is characterized by key structural motifs, including a difluoromethylthio group and a trifluoromethylphenyl moiety, which are often incorporated to fine-tune the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability. While specific biological data for this compound is not publicly available, its structure suggests potential as a valuable scaffold in agrochemical science, particularly for investigating new modes of action in herbicide or fungicide research, given the known activity of similar benzamide and sulfenyl derivatives . Furthermore, researchers may also explore its utility in pharmaceutical discovery programs, possibly as a modulator of enzymatic activity or protein-protein interactions. The presence of the 2-hydroxyethyl linker and the amide functionality provides a potential pharmacophore point for hydrogen bonding, which could be critical for target engagement. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own verification and experimental studies to confirm the compound's properties and applicability for their specific projects.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO2S/c18-16(19)26-14-4-2-1-3-12(14)15(25)23-9-13(24)10-5-7-11(8-6-10)17(20,21)22/h1-8,13,16,24H,9H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBSMZUTFMHTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethylthio group and a trifluoromethyl-substituted benzamide structure, which contribute to its unique properties. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, compounds derived from 4-(trifluoromethyl)benzohydrazide showed moderate inhibition of AChE with IC50_{50} values ranging from 27.04 to 106.75 µM, suggesting that the compound may possess similar inhibitory properties .

CompoundTarget EnzymeIC50_{50} (µM)
1AChE27.04
2BuChE58.01

Antimicrobial Activity

Compounds structurally related to This compound have been evaluated for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. These studies revealed that certain derivatives exhibited significant antimicrobial activity, indicating the potential for this compound to be developed as an antimicrobial agent .

Study on Acetylcholinesterase Inhibition

In a comparative study, several derivatives were synthesized and tested for their ability to inhibit AChE. The most potent compound demonstrated an IC50_{50} value of 28.9 µM , outperforming some clinically used drugs like rivastigmine. This indicates that modifications in the molecular structure can enhance biological activity significantly .

Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of related compounds showed promising results against both Gram-positive and Gram-negative bacteria. Substituted benzamides demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM , showcasing the potential of these compounds in treating resistant bacterial strains .

The biological activity of This compound may be attributed to its ability to interact with specific enzyme active sites through hydrogen bonding and hydrophobic interactions. The difluoromethylthio group may enhance lipophilicity, facilitating better membrane penetration and target engagement.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound's structure suggests potential pharmacological activities due to the presence of difluoromethyl and trifluoromethyl groups, which are known to enhance metabolic stability and bioactivity. These groups can influence the interaction of the compound with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that compounds containing difluoromethyl and trifluoromethyl moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses. Its structural analogs have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from apoptosis, indicating their potential use in neurodegenerative diseases such as Alzheimer's .

Agrochemical Applications

Pesticidal Activity

The unique chemical structure of 2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide allows it to act as a pesticide. The difluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and exert its effects.

  • Insecticidal Properties : Laboratory studies have demonstrated that derivatives of this compound can effectively control pest populations by disrupting their physiological processes .
  • Herbicidal Activity : The compound's efficacy against certain weed species has been documented, making it a candidate for herbicide formulation .

Materials Science

Polymer Chemistry

The incorporation of fluorinated compounds into polymer matrices has been a focus of recent research due to their unique properties such as hydrophobicity and chemical resistance.

  • Fluorinated Polymers : The synthesis of polymers incorporating this compound has been explored for applications in coatings and membranes. These materials demonstrate enhanced durability and resistance to solvents and extreme temperatures .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer, anti-inflammatory, neuroprotective effects
AgrochemicalsInsecticidal and herbicidal properties
Materials ScienceDevelopment of durable fluorinated polymers

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a similar compound inhibited proliferation in various cancer cell lines, leading to further investigation into its mechanism of action .
  • Agrochemical Application : Field trials conducted on crops treated with derivatives of this compound showed a significant reduction in pest populations compared to untreated controls, validating its potential as an effective pesticide .
  • Polymer Development : Research into the incorporation of this compound into polymer matrices revealed enhanced mechanical properties and chemical resistance, making it suitable for industrial applications .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Weight Key Functional Groups Biological Activity
Target Compound 2-SCF₂H, N-(2-hydroxy-2-(4-CF₃-phenyl)ethyl) ~435.3 g/mol -CF₃, -SCF₂H, -OH Under investigation (potential β₃-AR agonist or anti-infective)
Nitazoxanide () 5-nitrothiazole, acetyloxy 307.2 g/mol -NO₂, thiazole Antiparasitic (broad-spectrum)
THHEB () 3,4,5-trihydroxy, N-(2-(4-hydroxyphenyl)ethyl) ~317.3 g/mol Polyhydroxy, phenolic Antioxidant (IC₅₀ DPPH = 22.8 μM)
3b () 4-(thiophen-3-yl), N-(2-(2-(4-(3-CF₃-phenyl)piperazinyl)ethoxy)ethyl) ~505.5 g/mol -CF₃, piperazine Dopamine D3 receptor ligand

Substituent Impact :

  • Trifluoromethyl (-CF₃) : Present in both the target compound and 3b (), this group enhances binding to hydrophobic pockets and resistance to oxidative metabolism. However, its placement on the phenyl ring (para in the target vs. meta in 3b) alters steric and electronic interactions with targets .
  • Difluoromethylthio (-SCF₂H) : Unique to the target compound, this group may improve thiol-mediated redox activity compared to simpler thioethers (e.g., -SCH₃ in ). IR data for similar compounds show νC=S vibrations at ~1247–1255 cm⁻¹, confirming thione tautomer stability .
  • Hydroxyethyl Moiety : The 2-hydroxy-2-(4-CF₃-phenyl)ethyl group in the target compound contrasts with the piperazine-ethoxyethyl chain in 3b (). This difference likely affects solubility (logP) and blood-brain barrier penetration .

Pharmacokinetic Considerations

  • Metabolic Stability: The -CF₃ group in the target compound resists CYP450-mediated oxidation better than the -NO₂ group in nitazoxanide, which is prone to nitro-reduction .
  • Solubility : The hydroxyethyl group improves aqueous solubility compared to purely lipophilic analogs like N-(2,2-diphenylethyl)-4-nitrobenzamide (), which lacks polar substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((difluoromethyl)thio)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a difluoromethylthio-containing benzamide precursor with a hydroxy-substituted trifluoromethylphenyl ethylamine derivative. Key steps include:

  • Activation : Use of coupling agents like EDCI/HOBt or DCC for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) to enhance reactivity and solubility .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
    • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust temperature (40–80°C) and stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) to improve yields .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine environments .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .
  • HRMS/ESI-MS : Validate molecular formula and fragmentation pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Molecular docking : Screen against target proteins (e.g., bacterial enzymes like acps-pptase) using software like AutoDock Vina to predict binding affinities .
  • QSAR studies : Correlate trifluoromethyl/difluoromethyl substituent positions with antimicrobial activity using descriptors like logP and polar surface area .
    • Validation : Compare computational predictions with in vitro assays (e.g., MIC values against S. aureus) to refine models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Root causes : Variability in assay conditions (e.g., pH, solvent DMSO concentration) or compound purity .
  • Solutions :

  • Standardization : Use identical protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity verification : HPLC (≥95% purity) and elemental analysis to rule out impurities .

Q. How can reaction pathways be mechanistically analyzed for difluoromethylthio incorporation?

  • Mechanistic probes :

  • Isotopic labeling : Use ¹⁸O-labeled reagents to track nucleophilic substitution pathways .
  • Kinetic studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .
    • Catalysis : Evaluate Pd-catalyzed thiolation for regioselective difluoromethylthio addition .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s therapeutic potential?

  • Antimicrobial : Broth microdilution (CLSI) for MIC determination; time-kill assays for bactericidal kinetics .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Enzyme inhibition : Fluorometric assays (e.g., β-lactamase inhibition) with IC₅₀ calculations .

Q. How can high-throughput screening (HTS) identify synergistic drug combinations?

  • Platform : Use 384-well plates with robotic liquid handling .
  • Readouts : Luminescence-based bacterial viability assays or fluorescence polarization for target engagement .
  • Data analysis : Synergy scores (e.g., Bliss independence model) to prioritize combinations .

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